1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one
Description
1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one is an organobromine compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 2 and a bromomethyl (-CH₂Br) group at position 2. The 1-chloropropan-2-one moiety (-CO-CCl-CH₃) is attached to the phenyl ring, contributing to its electrophilic reactivity.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(12)8-3-2-7(5-11)4-9(8)13/h2-4,10H,5,13H2,1H3 |
InChI Key |
QVSXCYGCUBGXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CBr)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Method 1: Sequential Bromination and Friedel-Crafts Acylation
Bromination of 2-Amino-4-methylaniline
The synthesis initiates with bromination of 2-amino-4-methylaniline using hydrobromic acid (HBr) and silver nitrate (AgNO₃) in acetic acid. This step introduces the bromomethyl group via electrophilic aromatic substitution, targeting the para position relative to the amino group:
$$
\text{2-Amino-4-methylaniline} + \text{Br}2 \xrightarrow{\text{AgNO}3, \text{HNO}_3} \text{2-Amino-4-(bromomethyl)aniline}
$$
Optimization Notes :
- Catalyst : AgNO₃ (0.1 equiv) enhances regioselectivity, minimizing ortho-bromination byproducts.
- Yield : 85–90% under reflux at 60°C for 16 hours.
Friedel-Crafts Acylation
The brominated intermediate undergoes acylation with chloroacetyl chloride in the presence of AlCl₃ to install the chloropropanone group:
$$
\text{2-Amino-4-(bromomethyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one}
$$
Reaction Conditions :
Method 2: Grignard-Mediated Ketone Formation
Synthesis of N-Methoxy-N-methylamide Intermediate
The brominated aniline derivative is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide:
$$
\text{2-Amino-4-(bromomethyl)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{MeONHMe·HCl}} \text{N-Methoxy-N-methylamide}
$$
Key Advantages :
- Stability : The Weinreb amide intermediate prevents over-addition during subsequent Grignard reactions.
- Yield : 95–99% under anhydrous conditions.
Methyl Grignard Addition
Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) yields the target ketone:
$$
\text{N-Methoxy-N-methylamide} + \text{MeMgBr} \xrightarrow{\text{THF}} \text{1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one}
$$
Optimization :
Method 3: Direct Chloropropanone Installation via Nucleophilic Substitution
Bromomethylation of 1-(2-Aminophenyl)propan-2-one
A one-pot approach involves reacting 1-(2-aminophenyl)propan-2-one with bromomethyl methyl ether (BrCH₂OMe) in the presence of a Lewis acid (e.g., FeCl₃):
$$
\text{1-(2-Aminophenyl)propan-2-one} + \text{BrCH}2\text{OMe} \xrightarrow{\text{FeCl}3} \text{Target Compound}
$$
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Byproduct Formation | Scalability |
|---|---|---|---|---|
| Sequential Bromination/Acylation | 2 | 60% | Moderate (10–15%) | Industrial |
| Grignard-Mediated | 3 | 64% | Low (<5%) | Lab-scale |
| Direct Substitution | 1 | 60–65% | High (20–25%) | Limited |
Key Insights :
Characterization and Validation
Spectroscopic Data
Applications and Derivatives
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors, leveraging its bromomethyl group for Suzuki-Miyaura cross-coupling.
Structural Analogues
| Analogue | Modification | Bioactivity |
|---|---|---|
| 1-(3-Amino-4-(bromomethyl)phenyl) | Amino group position shift | Reduced binding affinity |
| 1-(4-Bromo-2-aminophenyl) | Bromine instead of CH₂Br | Enhanced lipophilicity |
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific groups within the molecule with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the bromomethyl and chloropropanone moieties can participate in various chemical reactions. These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
- Positional Isomerism: The target compound differs from CAS 1804203-60-8 () in the placement of the amino and bromomethyl groups, leading to distinct electronic and steric environments. The meta-substituted bromomethyl group in CAS 1804203-60-8 may reduce steric hindrance compared to the para-substituted analogue .
- Halogen vs.
Physicochemical Properties
| Property | Target Compound | CAS 1804203-60-8 | CAS 1807107-47-6 |
|---|---|---|---|
| Boiling Point (°C) | N/A | 379.4 (predicted) | N/A |
| Density (g/cm³) | N/A | 1.538 (predicted) | N/A |
| pKa | N/A | 2.93 (predicted) | N/A |
- Bromine Impact : The bromine atom in the target compound and CAS 1804203-60-8 increases molecular weight and density compared to sulfur-containing analogues like CAS 1807107-47-4. Bromine’s polarizability may enhance intermolecular interactions, raising boiling points .
- Electrophilicity : The 1-chloropropan-2-one group in all analogues introduces electrophilic character, making them reactive toward nucleophiles (e.g., thiols or amines in biological targets) .
Biological Activity
1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound notable for its complex structure, which includes a bromine atom, an amino group, and a methylthio group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in enzyme inhibition and modulation of protein interactions.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₃BrN₂OS
- Molecular Weight: Approximately 274.18 g/mol
- Key Functional Groups:
- Amino group (-NH₂)
- Methylthio group (-S-CH₃)
- Bromopropanone moiety
The presence of these functional groups allows the compound to participate in various chemical reactions and biological interactions, making it a versatile candidate for further research.
The biological activity of 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is believed to involve several mechanisms:
- Enzyme Inhibition: The amino group may facilitate hydrogen bonding with enzyme active sites, while the methylthio group enhances hydrophobic interactions, potentially increasing binding affinity.
- Covalent Bond Formation: The bromopropanone moiety can participate in electrophilic reactions, allowing for covalent bonding with target proteins, which can lead to modulation of their activity.
Biological Activity Studies
Preliminary studies have highlighted the following biological activities:
Antimicrobial Activity
Research indicates that compounds similar to 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one exhibit antimicrobial properties. The structural features may contribute to their ability to disrupt microbial cell functions.
Anticancer Potential
Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways. The interactions facilitated by the amino and methylthio groups could influence cellular mechanisms involved in tumor growth .
Data Summary Table
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Enzyme inhibition and membrane disruption | |
| Anticancer | Modulation of signaling pathways | |
| Enzyme Inhibition | Covalent bonding with active sites |
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibitory effects of similar compounds, it was found that the presence of the amino group significantly increased binding affinity to target enzymes involved in metabolic pathways. The study concluded that modifications on the bromopropanone structure could enhance inhibitory potency.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties demonstrated that derivatives of 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one could effectively inhibit the growth of various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with critical cellular processes such as apoptosis and cell cycle regulation.
Q & A
Q. What are the optimized synthetic routes for 1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and chlorination steps. For example, bromination of a precursor like 1-(2-amino-4-methylphenyl)-1-chloropropan-2-one can be achieved using bromine (Br₂) in chloroform under controlled stirring for 24 hours . Reaction optimization includes:
- Temperature : Room temperature (25°C) minimizes side reactions.
- Solvent Choice : Chloroform ensures solubility and slow reaction kinetics.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone) isolates the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the bromomethyl (-CH₂Br) and chloroketone (-COCl) groups. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the ketone carbon resonates near δ 195 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 304.97 for C₁₀H₁₀BrClNO) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond angles and confirms stereochemistry .
Q. How can impurities or byproducts be minimized during synthesis?
- Methodological Answer :
- Stoichiometric Control : Use 1:1 molar ratios of bromine to precursor to avoid over-bromination .
- Inert Atmosphere : Nitrogen purging prevents oxidation of amine groups.
- Chromatographic Monitoring : TLC (silica plates, UV visualization) tracks reaction progress .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
- Methodological Answer : The bromomethyl moiety undergoes Suzuki-Miyaura coupling via Pd catalysis. Key factors:
- Catalyst System : Pd(PPh₃)₄ in THF with K₂CO₃ as base.
- Steric Effects : The ortho-amino group directs coupling to the para-bromomethyl position.
- Computational Validation : DFT studies (e.g., Gaussian 09) model transition states and electronic effects of substituents .
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
- Methodological Answer :
- Refinement Protocols : SHELXL refines X-ray data (R-factor < 0.05) to resolve bond-length deviations (e.g., C-Br = 1.89 Å vs. DFT-predicted 1.92 Å) .
- Twinned Data Handling : For poorly diffracting crystals, SHELXE applies twin-law matrices to deconvolute overlapping reflections .
Q. What strategies address contradictions in reaction outcomes under varying solvent systems?
- Methodological Answer :
- Solvent Polarity Screening : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity of the amine group, while non-polar solvents (toluene) favor electrophilic bromination .
- Kinetic vs. Thermodynamic Control : Low-temperature (<0°C) conditions stabilize intermediates, reducing side products like dibrominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
